molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B1356955
CAS No.: 290332-99-9
M. Wt: 178.19 g/mol
InChI Key: WANNRDGKWMDIPE-UHFFFAOYSA-N
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Description

(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a pyrrolopyridine derivative featuring a methanol substituent at the 2-position and a methoxy group at the 4-position of the heterocyclic core. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of complex molecules targeting kinases or other biological receptors. Its synthesis involves hydrogenation of the parent compound using Pd(OH)₂ under acidic conditions, yielding an 83% isolated product with an ESI-MS m/z of 163.01 (M+1) .

Properties

IUPAC Name

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNRDGKWMDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579126
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290332-99-9
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation and Core Formation

  • Halogenated Pyridine Precursors: The synthesis often begins with 4-bromo-2-fluorobenzoic acid or related halogenated benzoic acids, which undergo transformations such as bromination, azidation, and Suzuki-Miyaura coupling to build the pyrrolo[2,3-b]pyridine core.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed Suzuki coupling is a key step to introduce aryl or heteroaryl groups at specific positions on the pyrrolo[2,3-b]pyridine ring. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are coupled with phenylboronic acid or substituted boronic acids under Pd(dppf)Cl2 catalysis at 80 °C in dioxane/water mixtures.

Introduction of the 4-Methoxy Group

  • Nucleophilic Aromatic Substitution: The 4-position substituent is introduced by nucleophilic displacement of a suitable leaving group (e.g., halogen or tosylate) with sodium methoxide. For instance, nitrated chloroheterocycles can be converted to 4-methoxy derivatives by reaction with sodium methoxide, sometimes accompanied by desulfonylation.

  • Etherification via Condensation: In some syntheses, condensation of a 4-substituted intermediate with sodium methoxide affords the 4-methoxy derivative directly, facilitating the introduction of the methoxy group on the pyrrolo[2,3-b]pyridine ring.

Installation of the 2-Hydroxymethyl Group

  • Formylation (Duff Reaction): The 2-position is selectively formylated using a Duff reaction, which introduces an aldehyde group at the desired position on the pyrrolo[2,3-b]pyridine core.

  • Nucleophilic Addition to Aldehyde: The aldehyde intermediate undergoes nucleophilic addition with reagents like phenylmagnesium bromide or other organometallics to form secondary alcohols, which can be further manipulated.

  • Reduction of Aldehyde: Alternatively, the aldehyde group can be reduced to the hydroxymethyl group using mild reducing agents such as sodium borohydride or catalytic hydrogenation under acidic conditions.

  • Oxidation and Deprotection Steps: In some routes, oxidation of benzylic alcohols to ketones is performed using manganese dioxide, followed by deprotection of nitrogen protecting groups to yield the final compound.

Representative Synthetic Route Example

Step Reagents/Conditions Outcome Yield (%) Notes
1. Starting material: 4-bromo-2-fluorobenzoic acid Bromination with N-bromosuccinimide (NBS), AIBN, reflux in CCl4 Brominated intermediate - Radical bromination
2. Azidation Sodium azide in DMF, 100 °C, 2 h Azide substituted intermediate - Nucleophilic substitution
3. Suzuki Coupling Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 80 °C, 8 h Boronate ester intermediate - Formation of boronic acid derivative
4. Cross-coupling with phenylboronic acid Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C 5-phenylpyrrolo[2,3-b]pyridine 68% Key C-C bond formation
5. Introduction of methoxy group Sodium methoxide, reflux 4-methoxy derivative - Nucleophilic aromatic substitution
6. Formylation (Duff reaction) Hexamethylenetetramine, acidic conditions 3-formyl intermediate - Selective formylation
7. Reduction to hydroxymethyl NaBH4 or triethylsilane/TFA (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol 46-80% Final functional group installation

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2 and Pd2(dba)3 are commonly used catalysts for Suzuki cross-coupling, with Pd2(dba)3 showing excellent selectivity for C-2 arylation, which is critical for regioselective synthesis.

  • Protecting Groups: Protection of the pyrrole nitrogen (e.g., tosylation) is often necessary to prevent side reactions during formylation and cross-coupling steps. Deprotection is performed under mild conditions to avoid decomposition.

  • Reaction Conditions: Reactions are typically conducted under inert atmosphere (nitrogen), at moderate temperatures (50-100 °C), and in solvents like dioxane, DMF, or methanol to balance reactivity and solubility.

  • Purification: Ion exchange resins (e.g., DOWEX 50WX2-400) are used to purify the final product by removing inorganic salts and side products, followed by filtration and solvent washes.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Typical Conditions Yield Range Reference
Core Construction Suzuki-Miyaura cross-coupling Pd(dppf)Cl2, arylboronic acids, K2CO3 80 °C, dioxane/water, N2 60-75%
Methoxy Introduction Nucleophilic substitution Sodium methoxide Reflux, methanol or DMF 50-70%
Formylation Duff reaction Hexamethylenetetramine, acid 50-80 °C 40-60%
Hydroxymethyl Formation Reduction of aldehyde NaBH4 or triethylsilane/TFA Room temp to reflux 46-80%
Protection/Deprotection Tosylation, deprotection Tosyl chloride, base, morpholine Room temp to reflux High

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Inhibition of Focal Adhesion Kinase (FAK)

One of the notable applications of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is its role as a potential inhibitor of focal adhesion kinase (FAK), a target in cancer therapy. FAK inhibitors have shown promise in preclinical studies for their ability to disrupt cancer cell signaling pathways and inhibit tumor growth.

A study highlighted the synthesis of various pyrrolo[2,3-b]pyridine derivatives, including the compound , which demonstrated submicromolar inhibition of FAK activity in cellular assays. The structural modifications on the pyrrolo[2,3-b]pyridine scaffold were found to significantly affect the selectivity and potency against FAK .

Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this scaffold have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

A case study involving a series of analogs derived from this compound showed that certain modifications enhanced their inhibitory effects on cancer cell proliferation, making them suitable candidates for further development as anticancer agents .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability92%
Half-life1.6 hours
Clearance2.16 L/h/kg
Volume of Distribution1.4 L/kg

These properties suggest that the compound has favorable bioavailability and distribution characteristics, which are essential for therapeutic efficacy.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical reactions involving palladium-catalyzed hydrogenation processes. These methods yield high purity and yield percentages, making it feasible for large-scale production.

Table 2: Synthesis Conditions

Reaction TypeConditionsYield
HydrogenationPd(OH)₂ in Methanol with HCl83%
Reaction Time36 hours

Mechanism of Action

The mechanism of action of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways essential for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Applications References
(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol - 2-Methanol
- 4-Methoxy
163.01 83 Intermediate for hydrogenation/derivatization
(4-(4-(Benzyl(methyl)amino)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol (3c) - 2-Phenylmethanol
- 4-Benzyl(methyl)amino
~369.4 (estimated) Not reported Potential kinase inhibitor scaffold
1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol - 2-(4-Fluorophenyl)methanol
- 1-Benzenesulfonyl
411.42 Not reported Enhanced stability via sulfonyl group
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine - 3-Pyrimidinamine
- 4-Methoxy
256.27 Not reported DNA-binding or kinase inhibition
Key Observations:

Substituent Impact on Solubility: The methanol group in the target compound enhances hydrophilicity compared to analogues with bulky aryl or sulfonyl groups (e.g., 3c and ), which may reduce aqueous solubility but improve membrane permeability .

Synthetic Accessibility : The target compound’s straightforward synthesis (83% yield) contrasts with more complex analogues requiring multi-step coupling or deprotection (e.g., pyrimidinamine derivatives in ).

Biological Relevance : Compounds like 3c and those in (imidazole-linked pyrrolopyridines) are tailored for kinase inhibition, whereas the target compound’s simpler structure prioritizes derivatization flexibility .

Physicochemical and Functional Comparisons

  • Stability : Sulfonyl-containing derivatives (e.g., ) exhibit increased metabolic stability due to electron-withdrawing groups, whereas the target compound’s methoxy group may confer susceptibility to oxidative demethylation .
  • Molecular Weight and Complexity : The target compound (MW 163.01) is significantly smaller than analogues like 3c (MW ~369.4), making it advantageous for fragment-based drug discovery .

Biological Activity

(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, identified by its CAS number 290332-99-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including anticancer and antiparasitic effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of 178.19 g/mol. The compound features a pyrrolo-pyridine core structure which is significant for its biological activity.

PropertyValue
CAS Number290332-99-9
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol

Synthesis Methods

The synthesis of this compound has been reported using various methodologies. One such method involves the hydrogenation of a precursor compound in the presence of palladium hydroxide under specific conditions, yielding the target compound with an 83% yield .

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridines have shown promising results in inhibiting cancer cell proliferation in vitro. A study evaluated several compounds against T-lymphoblastic cell lines and reported effective inhibition rates .

Case Study:
In a study focusing on the synthesis and biological evaluation of novel PNP inhibitors, several derivatives were tested for their efficacy against various cancer cell lines. The results indicated that modifications in the pyridine structure could enhance anticancer activity significantly.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Research indicates that derivatives targeting PfATP4 have shown effectiveness against malaria parasites. The incorporation of polar functionalities into the structure has been linked to improved aqueous solubility and metabolic stability, which are critical for pharmacokinetic profiles .

Table: Antiparasitic Activity Data

CompoundEC50 (μM)Comments
Compound A0.064High potency against P. falciparum
Compound B0.115Moderate activity
(4-Methoxy...)TBDFurther studies required

The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets within the parasite or cancer cells. For instance, compounds that inhibit PfATP4 disrupt sodium ion homeostasis in malaria parasites, leading to cell death.

Q & A

Basic Research Questions

What are the optimized synthetic routes for (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A validated route includes:

Formation of pyrrolo[2,3-b]pyridine core : React 4-methoxypyridine-2-carbaldehyde with propargylamine under Sonogashira coupling conditions (Pd catalyst, CuI, DMF, 80°C) to form the pyrrolo[2,3-b]pyridine scaffold .

Hydroxymethylation : Treat the intermediate with formaldehyde under basic conditions (NaHCO₃, THF/H₂O) to introduce the hydroxymethyl group at position 3.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >85% purity.
Yield Optimization :

  • Replace Pd catalysts with Pd(OAc)₂/XPhos for improved regioselectivity .
  • Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time and side products .

How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:
Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for pyrrole H; δ 4.6 ppm for -CH₂OH) .
  • HRMS : Verify molecular ion peak (calculated for C₉H₉N₂O₂: 177.0664; observed: 177.0662) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm >98% purity.
    Stability Testing :
  • Store at -20°C under nitrogen to prevent oxidation of the hydroxymethyl group .

What are the key challenges in maintaining the stability of this compound during storage?

Methodological Answer:

  • Degradation Pathways :
    • Oxidation of -CH₂OH to -COOH under ambient conditions.
    • Demethylation of the methoxy group in acidic environments.
      Mitigation Strategies :
  • Lyophilize the compound and store in amber vials with desiccants .
  • Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical oxidation .

Advanced Research Questions

How does the electronic nature of the pyrrolo[2,3-b]pyridine core influence the reactivity of the hydroxymethyl group?

Methodological Answer:
The electron-rich pyrrole ring (due to methoxy substitution) stabilizes the hydroxymethyl group via conjugation, reducing its electrophilicity.
Experimental Validation :

  • DFT Calculations : HOMO-LUMO analysis shows delocalization across the pyrrole ring, lowering the energy barrier for nucleophilic substitution at -CH₂OH .
  • Kinetic Studies : Compare reaction rates of -CH₂OH with benzyl bromide in DMF: slower alkylation vs. non-conjugated analogs due to resonance stabilization .

What computational models predict the binding affinity of this compound derivatives to kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., CDK2: 1H1S) to map interactions. The methoxy group forms hydrogen bonds with Leu83, while the hydroxymethyl interacts with Asp86 .
  • QSAR Models : Correlate substituent effects (e.g., replacing -OCH₃ with -Cl) with IC₅₀ values. Hydrophobic substituents at position 4 improve binding to ATP pockets .

How can structural modifications enhance the biological activity of this compound in kinase inhibition?

Methodological Answer:
SAR Insights :

  • Position 4 : Replace methoxy with -CF₃ to increase hydrophobic interactions (e.g., AT-7519 derivative: IC₅₀ = 12 nM vs. CDK2) .
  • Position 2 : Convert -CH₂OH to -CH₂OAc for prodrug strategies, improving cell permeability (e.g., 10-fold increase in cytotoxicity) .
    Validation :
  • In vitro kinase assays (ADP-Glo™) and cell-based viability tests (MTT assay) .

What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancy Analysis :

  • Conflicting solubility values (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in PBS) arise from polymorphic forms.
    Resolution :
  • Perform XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous phases .
  • Use co-solvents (e.g., 10% PEG-400 in PBS) to enhance solubility for in vivo studies .

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